This compound is synthesized through various chemical methods and has been studied for its potential therapeutic applications. It falls under the classification of heterocyclic compounds due to the presence of nitrogen and oxygen atoms in its structure. The presence of multiple functional groups and the spiro configuration make it a subject of interest in pharmaceutical research.
The synthesis of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] typically involves several steps that can include cyclization reactions and coupling methods. One notable method for synthesizing related compounds involves the Suzuki-Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. This method utilizes aryl halides and boronic acids in the presence of a palladium catalyst under specific conditions to yield desired products with high efficiency .
The molecular structure of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | C24H20ClF3N2O3 |
Molecular Weight | 476.9 g/mol |
IUPAC Name | (3-chloro-4-methoxyphenyl)-[1'-(trifluoromethyl)spiro[piperidine-4,4'-pyrrolo[2,1-c][1,4]benzoxazine]-1-yl]methanone |
InChI | InChI=1S/C24H20ClF3N2O3/c1-32... |
The structure features a piperidine ring connected to a benzo[b]pyrrolo[1,2-d][1,4]oxazine core through a spiro junction. This unique arrangement contributes to its chemical reactivity and biological properties.
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] can undergo various chemical reactions:
The mechanism of action for Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate biological pathways critical for therapeutic effects. Further research is necessary to clarify these mechanisms and their implications in pharmacology.
The physical and chemical properties of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] include:
These properties are critical for understanding how the compound behaves in biological systems and during synthesis.
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] has potential applications in medicinal chemistry due to its unique structure and biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases. Additionally, its derivatives could be explored for their therapeutic effects in areas such as oncology or neurology.
Spirocyclic compounds feature a unique three-dimensional architecture characterized by two rings sharing a single tetrahedral carbon atom, termed the spiro center. This arrangement imposes orthogonal ring planes and conformational rigidity, which profoundly influences molecular behavior. The quaternary spiro carbon reduces conformational entropy upon binding to biological targets, enhancing binding affinity and selectivity. Medicinal chemists increasingly exploit these systems to address challenges associated with flat, aromatic-rich scaffolds—notably poor solubility and promiscuous binding [4] [9].
A critical metric for spiro systems is the fraction of sp3 carbon atoms (Fsp3), calculated as the ratio of sp3-hybridized carbons to total carbon count. Higher Fsp3 correlates with improved clinical success rates due to enhanced three-dimensionality, which improves aqueous solubility and reduces metabolic vulnerability. For example, spirocyclic compounds exhibit Fsp3 values typically exceeding 0.5, compared to ≤0.3 for many planar aromatics [10]. This structural feature expands access to underexplored chemical space, offering novel intellectual property opportunities in drug design [4] [9].
Table 1: Comparative Properties of Spirocyclic vs. Non-Spirocyclic Drug Scaffolds
Property | Spirocyclic Scaffolds | Non-Spirocyclic Scaffolds |
---|---|---|
Average Fsp3 | ≥0.5 | ≤0.3 |
Solubility (Log S) | Higher aqueous solubility | Lower aqueous solubility |
Metabolic Stability | Enhanced | Reduced |
Synthetic Complexity | Moderate to high | Low to moderate |
The vectorial control offered by spiro systems enables precise spatial orientation of pharmacophoric groups. This rigidity minimizes entropic penalties during protein-ligand interactions, translating to higher potency. For instance, melanin-concentrating hormone receptor 1 (MCHr1) antagonists incorporating azaspiro scaffolds demonstrated improved selectivity over hERG channels and metabolic stability compared to morpholine analogs [10]. Similarly, replacing piperazine with diazaspiro[3.3]heptane in poly(ADP-ribose) polymerase (PARP) inhibitors significantly enhanced selectivity for PARP-1 over other family members, reducing off-target cytotoxicity [10].
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] exemplifies a structurally constrained hybrid scaffold merging benzo-fused pyrrolooxazine and piperidine motifs via a spiro junction. Its molecular formula (C15H16N2O) and compact ring system (CAS 1346499-00-0) confer high shape diversity, with orthogonal rings minimizing ring-flipping or chair inversions that could compromise binding [2] [6].
Table 2: Structural Components of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]
Component | Structural Features | Pharmacophoric Role |
---|---|---|
Benzo[b]pyrrolooxazine | Planar, fused tricycle with O/N heteroatoms | π-Stacking, hydrogen-bond acceptance |
Piperidine | Aliphatic amine in chair conformation | Protonation site, conformational rigidity |
Spiro Junction | Quaternary carbon linking orthogonal rings | 3D complexity, reduced flexibility |
The scaffold’s rigidity enables precise projection of substituents for multi-vector targeting. For example, derivatives functionalized at N1' of the piperidine ring (e.g., (3-chloro-4-methoxyphenyl)methanones) show enhanced binding to kinase targets due to optimal placement of electrophilic chloro and hydrogen-bond accepting methoxy groups [6]. Computational studies confirm that the spiro architecture restricts the pendant aryl group’s rotation, lowering energy barriers for target engagement compared to flexible analogs [6] [10].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: